molecular formula C6H9BrN4 B570913 2-Amino-5-bromo-3-(ethylamino)pyrazine CAS No. 117719-10-5

2-Amino-5-bromo-3-(ethylamino)pyrazine

Cat. No.: B570913
CAS No.: 117719-10-5
M. Wt: 217.07
InChI Key: FYOJEGNMDFDYBZ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-(ethylamino)pyrazine: is an organic compound with the molecular formula C6H9BrN4 . It is a derivative of pyrazine, characterized by the presence of amino and bromo substituents at the 2 and 5 positions, respectively, and an ethylamino group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine typically involves the bromination of 2-amino-3-(ethylamino)pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-3-(ethylamino)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-alkoxy-3-(ethylamino)pyrazine or 2-amino-5-thio-3-(ethylamino)pyrazine.

    Oxidation Products: Nitro derivatives like 2-nitro-5-bromo-3-(ethylamino)pyrazine.

    Reduction Products: Amino derivatives like this compound.

    Coupling Products: Biaryl compounds like 2-amino-5-aryl-3-(ethylamino)pyrazine.

Scientific Research Applications

2-Amino-5-bromo-3-(ethylamino)pyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological diseases.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-(ethylamino)pyrazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of amino and bromo groups allows it to form hydrogen bonds and halogen bonds, respectively, which can enhance its binding affinity and specificity. The ethylamino group can modulate its lipophilicity and pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-bromo-3-(ethylamino)pyrazine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both amino and bromo groups allows for diverse chemical modifications, while the ethylamino group enhances its solubility and bioavailability .

Properties

IUPAC Name

5-bromo-3-N-ethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-2-9-6-5(8)10-3-4(7)11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOJEGNMDFDYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671902
Record name 5-Bromo-N~3~-ethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117719-10-5
Record name 5-Bromo-N~3~-ethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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